Cas no 185378-83-0 (Bis-propargyl-PEG5)

Bis-propargyl-PEG5 化学的及び物理的性質
名前と識別子
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- Bis-propargyl-PEG6
- PROPARGYL-PEG6-PROPARGYL
- Alkyne-PEG6-Alkyne
- BIPG1301
- Bis-propargyl-PEG5
- 4,7,10,13,16,19-Hexaoxadocosa-1,21-diyne
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- インチ: 1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2
- InChIKey: UDOWAMKIEUIBMU-UHFFFAOYSA-N
- ほほえんだ: O(CCOCCOCC#C)CCOCCOCCOCC#C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 17
- 複雑さ: 281
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): -0.4
Bis-propargyl-PEG5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-93-1g |
Bis-propargyl-PEG6 |
185378-83-0 | >98.00% | 1g |
¥1200.0 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21965-5g |
Bis-propargyl-PEG6 |
185378-83-0 | 98% | 5g |
13822.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21965-250mg |
Bis-propargyl-PEG6 |
185378-83-0 | 98% | 250mg |
3705.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183857-100mg |
Bis-propargyl-PEG5 |
185378-83-0 | 98% | 100mg |
¥2400 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183857-50mg |
Bis-propargyl-PEG5 |
185378-83-0 | 98% | 50mg |
¥1819 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183857-25mg |
Bis-propargyl-PEG5 |
185378-83-0 | 98% | 25mg |
¥1040 | 2023-04-15 | |
MedChemExpress | HY-133193-25mg |
Bis-propargyl-PEG5 |
185378-83-0 | ≥98.0% | 25mg |
¥500 | 2024-04-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21965-500mg |
Bis-propargyl-PEG6 |
185378-83-0 | 98% | 500mg |
5557CNY | 2021-05-07 | |
Aaron | AR00I28S-250mg |
4,7,10,13,16,19-Hexaoxadocosa-1,21-diyne |
185378-83-0 | 95% | 250mg |
$81.00 | 2025-01-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21965-5g |
Bis-propargyl-PEG6 |
185378-83-0 | 98% | 5g |
13822CNY | 2021-05-07 |
Bis-propargyl-PEG5 関連文献
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
Bis-propargyl-PEG5に関する追加情報
Bis-propargyl-PEG5: A Versatile Polyethylene Glycol Derivative in Modern Chemical and Pharmaceutical Applications
Bis-propargyl-PEG5, with a CAS number of 185378-83-0, is a highly functionalized polyethylene glycol (PEG) derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound, characterized by its dual propargyl groups attached to a PEG5 backbone, offers unique properties that make it invaluable in various applications, including drug delivery systems, biomolecule conjugation, and the development of novel therapeutics. The propargyl groups provide reactive sites for further chemical modifications, enabling the creation of complex molecular architectures that can enhance the efficacy and stability of biopharmaceuticals.
The significance of Bis-propargyl-PEG5 lies in its ability to serve as a versatile linker and modifier in the synthesis of advanced macromolecular drugs. Polyethylene glycol (PEG) is well-known for its biocompatibility, hydrophilicity, and ability to prolong the circulation time of therapeutic agents in the bloodstream. By incorporating propargyl groups into the PEG chain, researchers can introduce additional functionality that allows for site-specific modifications, such as click chemistry reactions with azides or alkyne-based substrates. This flexibility is particularly useful in the development of antibody-drug conjugates (ADCs), where precise conjugation is critical for achieving optimal pharmacokinetic profiles.
Recent advancements in the use of Bis-propargyl-PEG5 have been driven by its application in targeted drug delivery systems. The propargyl groups can be selectively reacted with biomolecules like antibodies or peptides through copper-free click chemistry (CuAAC), enabling the formation of stable and well-defined conjugates. These conjugates have shown promise in clinical trials for the treatment of various diseases, including cancer. For instance, studies have demonstrated that PEGylated antibodies conjugated with cytotoxic agents via propargyl linkers exhibit improved tumor-specific accumulation and reduced systemic toxicity compared to unconjugated formulations.
The chemical properties of Bis-propargyl-PEG5 also make it an attractive candidate for use in diagnostic imaging agents. By linking fluorophores or contrast agents to the propargyl-functionalized PEG chain, researchers can develop highly sensitive and specific probes for molecular imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). These imaging agents are crucial for early disease detection and monitoring therapeutic responses, providing valuable insights into disease progression and treatment efficacy.
In addition to its role in therapeutics and diagnostics, Bis-propargyl-PEG5 has found applications in materials science and nanotechnology. The compound's ability to form stable hydrogels and polymers has been exploited in the development of drug-eluting stents and tissue engineering scaffolds. These materials can release therapeutic agents in a controlled manner, promoting tissue repair and regeneration while minimizing off-target effects. The propargyl groups also facilitate cross-linking reactions with other biomaterials, allowing for the creation of hybrid systems with tailored mechanical properties.
The synthesis of Bis-propargyl-PEG5 involves careful selection of starting materials and reaction conditions to ensure high yield and purity. Typically, PEG5 is reacted with propargyl halides or other propargyl-containing reagents under controlled conditions to introduce the desired functional groups. Purification techniques such as column chromatography or recrystallization are employed to isolate the final product. Advances in synthetic methodologies have enabled the production of Bis-propargyl-PEG5 on a large scale, making it more accessible for industrial applications.
The future prospects of Bis-propargyl-PEG5 are promising, with ongoing research exploring new applications and improvements in its synthesis. Innovations in click chemistry and bioconjugation techniques are expected to expand its utility further. Additionally, efforts are underway to develop environmentally friendly synthetic routes that minimize waste and energy consumption. As our understanding of molecular interactions continues to grow, so too will the demand for versatile compounds like Bis-propargyl-PEG5, which bridge the gap between basic research and clinical translation.
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